molecular formula C10H6ClN3 B1372380 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 1050619-81-2

5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1372380
CAS No.: 1050619-81-2
M. Wt: 203.63 g/mol
InChI Key: PUSZKFPOUNLXFN-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1050619-81-2 . It has a molecular weight of 203.63 . The compound is a powder at room temperature .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 79-80 degrees Celsius .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal and Molecular Structure Studies : The crystal structure of related pyrazole derivatives, such as 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, has been studied. These studies typically involve analyzing how different substituent groups, like chloro, ethyl, and amino groups, influence the overall molecular architecture and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications (Fathima et al., 2014).

Chemical Reactivity and Synthesis

  • Mechanistic Investigation of Reactions : Research on derivatives of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile, like 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, has contributed to understanding the reaction mechanisms with unsaturated carbonyl compounds. These mechanistic insights are essential for developing new synthetic routes and applications in chemical synthesis (Liu et al., 2013).
  • Synthesis of Novel Compounds : The ability to synthesize novel pyrazole derivatives, such as Schiff base scaffolds of pyrazole nuclei, highlights the versatility of the pyrazole framework in creating compounds with potential pharmacological activities. These activities could be attributed to the presence of functional groups like azomethine in the Schiff base compounds (Karati et al., 2022).

Electronic and Spectral Properties

  • Study of Electronic and Spectral Properties : Investigations into the electronic properties of fluoropyrazolecarbonitrile derivatives, closely related to this compound, have been conducted. These studies involve examining how the compound interacts with molecules like fullerene and assessing various properties, including active sites, biological activities, and electronic spectra. Such research is vital for developing new materials with enhanced spectral properties (2022).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activities : The synthesis of pyrazole-4-carbonitrile derivatives and their evaluation as antimicrobial agents is a significant area of research. The chemical modifications on the pyrazole ring, such as the introduction of various substituents, can significantly impact their biological activity. Research in this area aims to develop new compounds with potential use in combating microbial infections (Al‐Azmi & Mahmoud, 2020).

Applications in Material Science

  • Corrosion Inhibition Performance : Pyrazole derivatives have been studied for their corrosion inhibition performance. Their effectiveness in protecting materials like mild steel in corrosive environments, such as HCl solutions, is a valuable property for industrial applications. This research involves exploring how these compounds interact with metal surfaces and their potential as protective agents (Yadav et al., 2016).

Safety and Hazards

This compound is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, is harmful if inhaled, and is harmful in contact with skin .

Future Directions

Pyrazole derivatives, including 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile, have attracted attention due to their interesting pharmacological properties. They are considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity . Therefore, future research directions may include further exploration of these properties and potential applications.

Biochemical Analysis

Biochemical Properties

5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of enzymes such as cyclooxygenase-2 and 5-lipoxygenase . These interactions are crucial as they can modulate inflammatory responses and other physiological processes. The compound’s ability to inhibit these enzymes suggests its potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it affects the expression of genes involved in inflammation and oxidative stress, highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cyclooxygenase-2 results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of inflammatory pathways and potential cytotoxic effects on certain cell types.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which enhance its solubility and excretion . These metabolic processes are essential for maintaining its therapeutic efficacy and reducing potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its biological activity. Additionally, its distribution within the body affects its pharmacokinetics and overall therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, the compound may localize to the mitochondria, influencing mitochondrial function and inducing apoptosis in cancer cells . Post-translational modifications and targeting signals are key factors that determine its subcellular distribution.

Properties

IUPAC Name

5-chloro-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSZKFPOUNLXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675423
Record name 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050619-81-2
Record name 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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